4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate is a complex organic compound that features a naphthalene ring, a phenyl ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, followed by the formation of the enoyl group through a condensation reaction. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkane or alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes or alcohols.
Scientific Research Applications
4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, altering their function and triggering specific cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.
4-Methylbenzoic Acid: A precursor in the synthesis of esters and other derivatives.
Naphthoquinones: Compounds with similar structural features and potential biological activities.
Uniqueness
4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups and structural elements
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O3/c1-19-9-11-23(12-10-19)27(29)30-24-16-13-22(14-17-24)26(28)18-15-21-7-4-6-20-5-2-3-8-25(20)21/h2-18H,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGKFEVBKXCYAW-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C\C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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